molecular formula C13H25ClN2O B1398283 (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220033-65-7

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No.: B1398283
CAS No.: 1220033-65-7
M. Wt: 260.8 g/mol
InChI Key: HCDYDEOLMINUTM-UHFFFAOYSA-N
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Description

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClN₂O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride typically involves the reaction of 2-ethylpiperidine with 3-piperidinylmethanone under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a tool in biological studies to investigate the function of piperidine derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is similar to other piperidine derivatives such as (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride. it is unique in its structure and potential applications. The presence of the ethyl group at the 2-position of the piperidine ring distinguishes it from other compounds in this class.

Comparison with Similar Compounds

  • (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride

  • Piperidine derivatives with different substituents on the piperidine ring

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-2-12-7-3-4-9-15(12)13(16)11-6-5-8-14-10-11;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDYDEOLMINUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Ethyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

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